A Comprehensive Technical Guide to the Physicochemical Properties of Ditetradecylamine
A Comprehensive Technical Guide to the Physicochemical Properties of Ditetradecylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ditetradecylamine, a secondary amine with two long alkyl chains, is a lipophilic compound with applications in various scientific and industrial fields, including as a surfactant, emulsifier, and an intermediate in the synthesis of more complex molecules such as chelating lipids.[1] A thorough understanding of its physicochemical properties is fundamental for its effective use in research and development, particularly in formulation science, material science, and drug delivery systems. This technical guide provides a detailed overview of the core physicochemical properties of Ditetradecylamine, methodologies for their determination, and a visual representation of its chemical synthesis and structure-property relationships.
Core Physicochemical Properties
The physicochemical properties of Ditetradecylamine are primarily dictated by its molecular structure: a small, polar secondary amine head group attached to two long, nonpolar tetradecyl chains. This amphiphilic nature governs its solubility, thermal properties, and lipophilicity.
Data Summary
The quantitative physicochemical data for Ditetradecylamine are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₅₉N | [2] |
| Molecular Weight | 409.78 g/mol | [3] |
| Melting Point | 59-60 °C | [2] |
| Boiling Point | 487.6 °C at 760 mmHg | [1] |
| Density | 0.82 g/mL | [1] |
| Refractive Index | 1.454 | [1] |
| pKa (estimated) | ~10-11 | [4][5] |
| LogP (XLogP3) | 10.3691 | [1] |
| Water Solubility | Very low (practically insoluble) | [6] |
| Solubility in Organic Solvents | Soluble in nonpolar organic solvents | |
| Appearance | Solid | [1] |
Detailed Discussion of Physicochemical Properties
Molecular Structure and Polarity
Ditetradecylamine possesses a polar secondary amine group (-NH-) that can act as a hydrogen bond donor and acceptor.[7] However, this is significantly counterbalanced by the presence of two long, nonpolar tetradecyl (C₁₄H₂₉) chains. Consequently, Ditetradecylamine is a predominantly nonpolar, lipophilic molecule.
Melting and Boiling Points
The relatively high melting and boiling points of Ditetradecylamine are attributed to the significant van der Waals forces between the long alkyl chains of adjacent molecules.[8] Primary and secondary amines can also participate in intermolecular hydrogen bonding, which contributes to higher boiling points compared to tertiary amines of similar molecular weight.[6][8]
Solubility
The solubility of Ditetradecylamine is a direct consequence of its amphiphilic character.
-
Aqueous Solubility: Due to the dominance of the large, nonpolar alkyl chains, Ditetradecylamine is practically insoluble in water.[6] The hydrocarbon chains disrupt the hydrogen bonding network of water, making dissolution energetically unfavorable.
-
Organic Solvents: Following the "like dissolves like" principle, Ditetradecylamine is readily soluble in nonpolar organic solvents such as hexane (B92381) and toluene, where van der Waals interactions are the primary intermolecular forces. Its solubility in polar aprotic solvents is moderate.
pKa and Basicity
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The high LogP value of Ditetradecylamine indicates its strong preference for nonpolar environments over aqueous ones, which is consistent with its molecular structure.[1]
Experimental Protocols
The following sections detail the methodologies for determining key physicochemical properties of Ditetradecylamine.
Determination of Solubility (Turbidimetric Method)
This protocol describes a kinetic solubility assay using turbidimetry, which is suitable for high-throughput screening.[9]
Objective: To determine the kinetic aqueous solubility of Ditetradecylamine.
Materials:
-
Ditetradecylamine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader with turbidity measurement capabilities
Procedure:
-
Prepare a high-concentration stock solution of Ditetradecylamine in 100% DMSO (e.g., 20 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Add a small volume of each DMSO solution to the wells of a 96-well plate.
-
Add PBS to each well to achieve the final desired concentrations and a final DMSO concentration of ≤1%.
-
Seal the plate and incubate at a controlled temperature (e.g., 25 °C or 37 °C) with shaking for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a microplate reader at a suitable wavelength (e.g., 620 nm).
-
The concentration at which a significant increase in turbidity is observed, indicating precipitation, is taken as the kinetic solubility.
Determination of pKa (Potentiometric Titration)
This protocol outlines the determination of the acid dissociation constant (pKa) by potentiometric titration.[10]
Objective: To determine the pKa of Ditetradecylamine.
Materials:
-
Ditetradecylamine
-
Co-solvent system (e.g., water-ethanol mixture, due to low aqueous solubility)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
Buret
Procedure:
-
Dissolve a precisely weighed amount of Ditetradecylamine in a known volume of the co-solvent system.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant. Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of HCl added.
-
The pKa can be determined from the titration curve. The pH at the half-equivalence point is equal to the pKa.
Visualizations
Synthesis Workflow
Ditetradecylamine is a key intermediate in the synthesis of more complex molecules. The following diagram illustrates its use in the synthesis of the chelating lipid NTA3-DTDA.[1]
Caption: Synthesis workflow for NTA3-DTDA starting from Ditetradecylamine.
Structure-Property Relationship
The physicochemical properties of Ditetradecylamine are a direct result of its molecular structure.
Caption: Relationship between molecular structure and physicochemical properties.
Experimental Workflow for Solubility Determination
The following diagram outlines a general workflow for determining the solubility of a hydrophobic compound like Ditetradecylamine.
Caption: General experimental workflow for solubility determination.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Ditetradecylamine | 17361-44-3 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. mdpi.com [mdpi.com]
